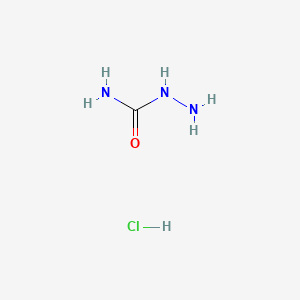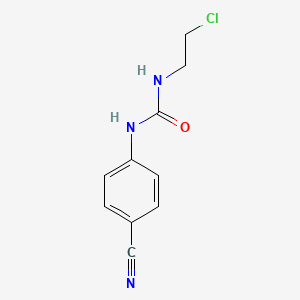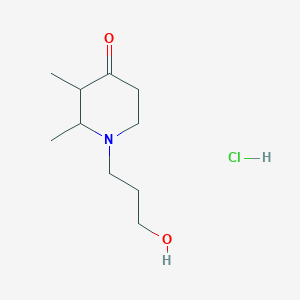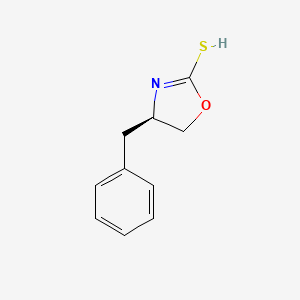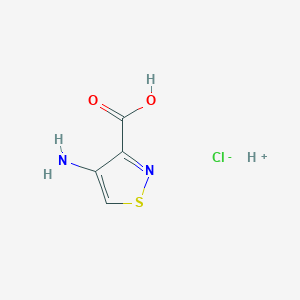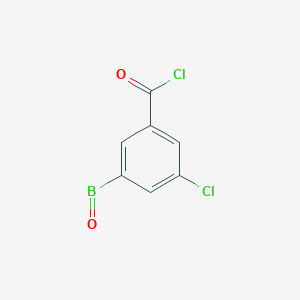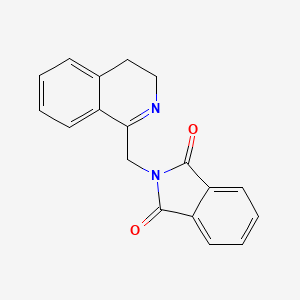
2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is a complex organic compound with a unique structure that combines the isoindole and isoquinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the esterification reaction of indole with malonic anhydride, followed by condensation and dehydration reactions . Another approach includes the catalytic hydrogenation of indole to produce isoindoline .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
化学反应分析
Types of Reactions
2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced isoindole derivatives .
科学研究应用
2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The compound’s structure allows it to bind to active sites on target proteins, modulating their function and influencing cellular processes .
相似化合物的比较
Similar Compounds
1H-Indole, 2,3-dihydro-: This compound shares a similar indole structure but lacks the isoquinoline moiety.
1H-Isoindole-1,3(2H)-dione: Similar in structure but without the additional isoquinoline group.
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds have halogen substitutions, providing different chemical properties.
Uniqueness
2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is unique due to its combined isoindole and isoquinoline structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions that are not possible with simpler compounds .
属性
IUPAC Name |
2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORHKXJENRYGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966050 |
Source


|
| Record name | 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5175-38-2 |
Source


|
| Record name | 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
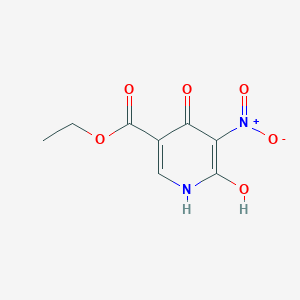
![10-[(5-Chloronaphthalen-1-yl)sulfonylamino]decylazanium;chloride](/img/structure/B7766045.png)
![2,3-Dihydrobenzo[b]furan-5-amide oxime](/img/structure/B7766055.png)
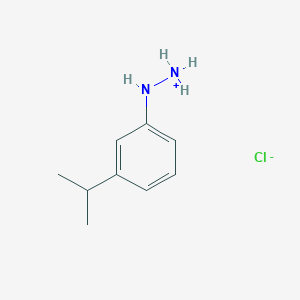
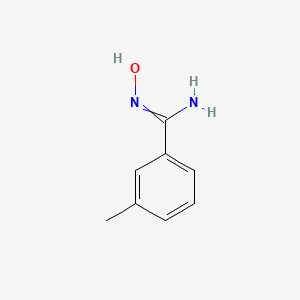
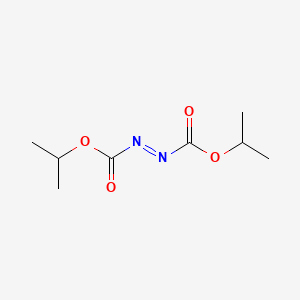
![4-methoxy-2-methylsulfanyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7766082.png)
